N-D-Glucopyranosyl-5-aminosalicylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the reaction of 5-aminosalicylic acid with a glucopyranosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of N-Glucopyranosyl-5-aminosalicylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Glucopyranosyl-5-aminosalicylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-Glucopyranosyl-5-aminosalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the synthesis of pro-inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
5-Aminosalicylic acid: A well-known anti-inflammatory agent used in the treatment of inflammatory bowel diseases.
N-Acetyl-5-aminosalicylic acid: A derivative with similar anti-inflammatory properties.
N-Glucopyranosyl-4-aminosalicylic acid: A structural isomer with different biological activities.
Uniqueness: N-Glucopyranosyl-5-aminosalicylic acid is unique due to its specific glucopyranosyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWBGQWNUAGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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